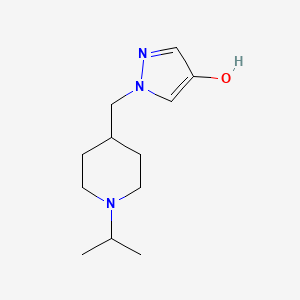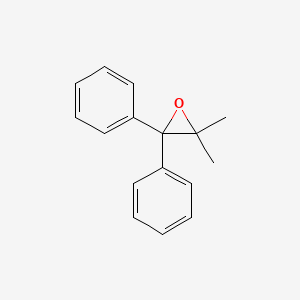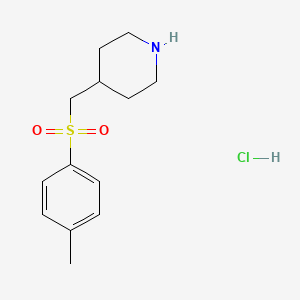![molecular formula C12H9Li B12081020 Lithium, [1,1'-biphenyl]-2-yl- CAS No. 55365-18-9](/img/structure/B12081020.png)
Lithium, [1,1'-biphenyl]-2-yl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium, [1,1’-biphenyl]-2-yl- is an organolithium compound that features a lithium atom bonded to a biphenyl structure. This compound is notable for its use in various chemical reactions and applications, particularly in organic synthesis and as a reagent in the preparation of other organolithium compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of lithium, [1,1’-biphenyl]-2-yl- typically involves the reaction of biphenyl with lithium metal in the presence of a solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive lithium from reacting with moisture or oxygen. The general reaction can be represented as follows:
C12H10+2Li→LiC12H9+H2
Industrial Production Methods
In an industrial setting, the production of lithium, [1,1’-biphenyl]-2-yl- follows similar principles but on a larger scale. The process involves the use of large reactors equipped with systems to maintain an inert atmosphere and control the temperature. The reaction is typically conducted at elevated temperatures to ensure complete conversion of biphenyl to the desired organolithium compound.
Analyse Des Réactions Chimiques
Types of Reactions
Lithium, [1,1’-biphenyl]-2-yl- undergoes various types of chemical reactions, including:
Oxidation: Reacts with oxygen to form lithium oxide and biphenyl.
Reduction: Can reduce certain organic compounds, acting as a strong base.
Substitution: Participates in nucleophilic substitution reactions, where the lithium atom is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Typically requires exposure to air or oxygen.
Reduction: Often involves reactions with halogenated compounds or other electrophiles.
Substitution: Commonly uses reagents such as alkyl halides or carbonyl compounds under anhydrous conditions.
Major Products Formed
Oxidation: Lithium oxide and biphenyl.
Reduction: Various reduced organic compounds.
Substitution: New organolithium compounds or substituted biphenyl derivatives.
Applications De Recherche Scientifique
Lithium, [1,1’-biphenyl]-2-yl- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Investigated for its potential use in drug development and as a precursor for medicinal compounds.
Industry: Utilized in the production of polymers, agrochemicals, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of lithium, [1,1’-biphenyl]-2-yl- involves its ability to act as a strong nucleophile and base. The lithium atom in the compound is highly reactive and can readily form bonds with electrophilic centers in other molecules. This reactivity is exploited in various synthetic applications, where the compound can initiate or facilitate chemical reactions by donating electrons or abstracting protons.
Comparaison Avec Des Composés Similaires
Similar Compounds
Lithium biphenyl: Another organolithium compound with similar reactivity but different structural properties.
Lithium phenyl: A simpler organolithium compound with a single phenyl group.
Lithium naphthyl: An organolithium compound with a naphthalene structure.
Uniqueness
Lithium, [1,1’-biphenyl]-2-yl- is unique due to its biphenyl structure, which provides additional stability and reactivity compared to simpler organolithium compounds. This makes it particularly useful in complex organic synthesis and industrial applications where specific reactivity patterns are required.
Propriétés
Numéro CAS |
55365-18-9 |
|---|---|
Formule moléculaire |
C12H9Li |
Poids moléculaire |
160.2 g/mol |
Nom IUPAC |
lithium;phenylbenzene |
InChI |
InChI=1S/C12H9.Li/c1-3-7-11(8-4-1)12-9-5-2-6-10-12;/h1-9H;/q-1;+1 |
Clé InChI |
GXVDJZSTYOFXTJ-UHFFFAOYSA-N |
SMILES canonique |
[Li+].C1=CC=C(C=C1)C2=CC=CC=[C-]2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[3-(4-Ethylphenyl)phenyl]ethan-1-amine](/img/structure/B12080972.png)

![2-cyclopenta[b]pyran-2-yl-N-methyl-N-[(5R,7S,8S)-7-pyrrolidin-1-yl-1-oxaspiro[4.5]decan-8-yl]acetamide](/img/structure/B12080977.png)
![(R)-N-[(S)-1-[5-(Diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl]ethyl]-2-methylpropane-2-sulfinamide](/img/structure/B12080978.png)

![1-Isopropyl-6-methoxy-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12080991.png)





